2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid is a chemical compound that has been studied for its potential use in scientific research. It is a pyrazole derivative that has shown promise in various applications, including as an anti-inflammatory agent and as a potential treatment for cancer.
Mechanism of Action
The mechanism of action of 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
In terms of its anti-cancer effects, studies have suggested that 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid has a number of biochemical and physiological effects. For example, it has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation.
In terms of its anti-cancer effects, studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid in lab experiments is that it has been shown to have anti-inflammatory and anti-cancer effects in animal models. This suggests that it may be useful in the development of new treatments for inflammatory diseases and cancer.
One limitation of using the compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
Future Directions
There are a number of future directions for research on 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid. One area of interest is the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Studies could focus on the compound's mechanism of action and its potential for use in clinical trials.
Another area of interest is the development of new treatments for cancer. Studies could focus on the compound's anti-cancer effects and its potential for use in combination with other anti-cancer agents.
Overall, 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid is a promising compound that has shown potential in a variety of scientific research applications. Further research is needed to fully understand its mechanism of action and its potential for use in the development of new treatments.
Synthesis Methods
The synthesis method for 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid involves a multi-step process that begins with the reaction of 3-thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-amino-1H-pyrazole to form the desired pyrazole derivative.
Scientific Research Applications
2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that the compound has anti-inflammatory effects in animal models of inflammation, and it has been suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of interest is the compound's potential as a treatment for cancer. Studies have shown that 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid has anti-cancer effects in vitro, and it has been suggested that it may be useful in the treatment of various types of cancer.
properties
IUPAC Name |
2-[4-(3-thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-11(4-3-10-2-1-5-19-10)14-9-6-13-15(7-9)8-12(17)18/h1-2,5-7H,3-4,8H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCPPNUXJKJXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC(=O)NC2=CN(N=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.